Calicheamicinone

Description

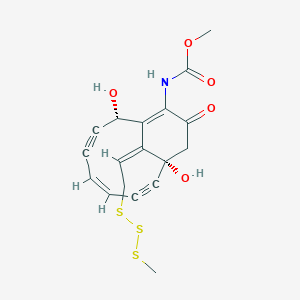

Structure

3D Structure

Properties

CAS No. |

126629-10-5 |

|---|---|

Molecular Formula |

C18H17NO5S3 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

methyl N-[(1R,4Z,8S,13Z)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C18H17NO5S3/c1-24-17(22)19-16-14(21)11-18(23)9-6-4-3-5-7-13(20)15(16)12(18)8-10-26-27-25-2/h3-4,8,13,20,23H,10-11H2,1-2H3,(H,19,22)/b4-3-,12-8-/t13-,18-/m0/s1 |

InChI Key |

KSPGUBODGVOTHI-XRJAHZOWSA-N |

SMILES |

COC(=O)NC1=C2C(C#CC=CC#CC(C2=CCSSSC)(CC1=O)O)O |

Isomeric SMILES |

COC(=O)NC1=C\2[C@H](C#C/C=C\C#C[C@@](/C2=C\CSSSC)(CC1=O)O)O |

Canonical SMILES |

COC(=O)NC1=C2C(C#CC=CC#CC(C2=CCSSSC)(CC1=O)O)O |

Synonyms |

calicheamicinone |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Calicheamicinone

Polyketide Synthase (PKS) Mediated Core Formation

The carbon skeleton of the calicheamicinone core is synthesized by a Type I iterative polyketide synthase (PKS). wikipedia.orgnih.gov This enzymatic machinery is responsible for the controlled, stepwise assembly of a linear polyketide chain from simple acyl-CoA precursors. The gene cluster from the producing organism, Micromonospora echinospora ssp. calichensis, contains an essential PKS gene, calE8, which is critical for the formation of the enediyne core. proquest.comnih.gov

The biosynthesis of the calicheamicinone backbone follows an iterative Type I PKS pathway, a mechanism shared with the formation of other enediyne compounds. wikipedia.orgproquest.com The process is initiated when the PKS loads an acetyl-CoA starter unit. wikipedia.org Following this initiation, the PKS enzyme complex catalyzes seven successive rounds of chain extension, each time incorporating a malonyl-CoA extender unit. wikipedia.org This iterative process, where a single set of enzymatic domains is used repeatedly, results in the formation of a 15-carbon linear polyene intermediate. wikipedia.orgnih.gov This polyketide remains tethered to the PKS enzyme throughout the elongation process. nih.gov

Within the multifunctional Type I PKS enzyme, specific domains are responsible for processing the growing polyketide chain during each extension cycle. The ketoreductase (KR) and dehydratase (DH) domains play a crucial role in this reductive processing. wikipedia.org After each condensation event that adds a malonyl-CoA unit, the resulting β-keto group is acted upon by the KR and DH domains. wikipedia.org This programmed control of reduction and dehydration at each step is what ultimately yields the characteristic polyene structure of the 15-carbon precursor to the calicheamicinone core. wikipedia.org In vitro studies involving the PKS CalE8 and the thioesterase CalE7 have shown the production of several octaketide polyenes, suggesting that additional accessory enzymes may be required in vivo to ensure the correct intermediate is produced for subsequent cyclization. nih.gov

Post-PKS Tailoring Enzymes and Intermediate Processing

Once the linear polyketide is synthesized and released from the PKS, it undergoes a series of significant modifications, known as post-PKS tailoring. These steps are essential for transforming the flexible polyene chain into the rigid, bicyclic enediyne "warhead" structure of calicheamicinone and preparing it for subsequent glycosylation.

Following its formation by the PKS, the 15-carbon polyene is processed by a suite of accessory enzymes. wikipedia.org These tailoring enzymes catalyze the complex cyclization and oxidation reactions necessary to form the putative bicyclo[7.3.1] enediyne core. wikipedia.orgproquest.com This enzymatic maturation is anticipated to produce a calicheamicinone-like intermediate, which serves as the aglycone substrate for the subsequent glycosylation steps that are a hallmark of calicheamicin (B1180863) biosynthesis. wikipedia.org

The biosynthesis of the final calicheamicin molecule involves the sequential attachment of a unique aryltetrasaccharide to the calicheamicinone core. pnas.orgnih.gov This critical process is carried out by four distinct glycosyltransferases (GTs), designated CalG1, CalG2, CalG3, and CalG4, each responsible for adding a specific sugar moiety. wikipedia.orgnih.gov Structural and biochemical studies have provided significant insight into the function and specificity of these enzymes. pnas.orgnih.gov

The four glycosyltransferases in the calicheamicin pathway exhibit remarkable regiospecificity, ensuring the correct assembly of the complex sugar chain. pnas.orgnih.gov CalG3 and CalG2 are considered the "internal" GTs, initiating the glycosylation sequence, while CalG1 and CalG4 are the "external" GTs that complete the process. nih.gov Structural analysis of all four enzymes revealed that while they share a conserved structural fold, reshaping of the acceptor binding region in each GT is key to their differing specificities. pnas.orgresearchgate.net

The functions of each GT have been biochemically characterized:

CalG3 acts as a 4,6-dideoxy-4-hydroxylamino-α-D-glucosyltransferase. nih.gov

CalG2 functions as a 4-deoxy-thio-α-D-digitoxosyltransferase. nih.gov

CalG1 is a 3-O-methyl-rhamnosyltransferase. nih.gov

CalG4 serves as an aminopentosyltransferase. nih.gov

Interestingly, CalG1, CalG3, and CalG4 utilize a conserved catalytic dyad of histidine and aspartate to facilitate the glycosidic bond formation. wikipedia.org In contrast, CalG2, which glycosylates a hydroxylamine (B1172632) nucleophile, lacks this motif and appears to use a different catalytic mechanism. wikipedia.orgpnas.org

A groundbreaking discovery in the study of these enzymes was the high reversibility of the reactions they catalyze. wikipedia.org This catalytic promiscuity allows the GTs to perform forward, reverse, and exchange reactions, a feature that has been exploited for the chemoenzymatic synthesis of novel calicheamicin analogs through a process termed "glycorandomization". wikipedia.orgpnas.org

Interactive Data Table: Calicheamicin Glycosyltransferases (CalG1-4)

| Enzyme | Function | Catalytic Motif | Classification |

| CalG1 | 3-O-methyl-rhamnosyltransferase | Conserved His/Asp Dyad | External GT |

| CalG2 | 4-deoxy-thio-α-D-digitoxosyltransferase | Unique (non-dyad) | Internal GT |

| CalG3 | 4,6-dideoxy-4-hydroxylamino-α-D-glucosyltransferase | Conserved His/Asp Dyad | Internal GT |

| CalG4 | Aminopentosyltransferase | Conserved His/Asp Dyad | External GT |

Glycosyltransferase-Mediated Modifications in Calicheamicin Biosynthesis

Reversibility of Glycosyltransferase-Catalyzed Reactions

Biochemical studies have revealed that the reactions catalyzed by the calicheamicin glycosyltransferases (CalG1-G4) are highly reversible. acs.orgnih.gov This finding was significant, as it demonstrated that the transfer of sugar moieties from a nucleotide-diphosphate (NDP)-sugar donor to an acceptor molecule is not a one-way process. This reversibility has been exploited for the chemoenzymatic synthesis of novel calicheamicin analogs through a process termed "sugar exchange." acs.org

The glycosyltransferase CalG3, in particular, has been a subject of detailed investigation regarding its catalytic promiscuity and the reversibility of its reaction. CalG3 is responsible for transferring a 4,6-dideoxy-4-hydroxylamino-α-D-glucosyl moiety. acs.org Studies have shown that CalG3 can utilize a variety of NDP-glucose donors in its reverse reaction, albeit with varying efficiencies. This flexibility in nucleotide recognition is a notable feature of this enzyme. The "sugar exchange" efficiency of CalG3 with different NDP-glucose donors has been quantified, highlighting the enzyme's preference for certain nucleotide carriers. acs.org

| NDP-Glucose Donor | Conversion Rate (%) |

|---|---|

| TDP-glucose | 49.3 |

| UDP-Glc | 36.0 |

| CDP-Glc | 25.3 |

| GDP-Glc | 10.6 |

| ADP-Glc | 9.8 |

The structural basis for the catalytic activity of these glycosyltransferases has been elucidated through crystallographic studies. CalG1, CalG3, and CalG4 possess a conserved catalytic dyad of histidine and aspartate residues that facilitates the nucleophilic attack on the acceptor hydroxyl group. nih.gov Interestingly, this catalytic motif is absent in CalG2, suggesting a different catalytic mechanism for this particular enzyme. nih.gov The ability of these enzymes to catalyze the reverse reaction is a thermodynamically controlled process, influenced by factors such as the concentration of reactants and products, as well as pH. acs.org

Molecular Mechanisms of Producer Organism Self-Resistance

The high cytotoxicity of calicheamicin raises a critical question: how does the producing organism, Micromonospora echinospora, avoid self-destruction? The answer lies in a sophisticated and elegant self-resistance mechanism centered around a dedicated protein, CalC. nih.gov

CalC Protein Cleavage as a Self-Sacrifice Mechanism

The primary mechanism of self-resistance in M. echinospora is a novel "self-sacrifice" strategy mediated by the CalC protein. nih.gov This protein acts as a molecular sponge, intercepting and neutralizing calicheamicin before it can reach its cellular target, DNA. The interaction between CalC and calicheamicin is not merely sequestration; it results in the site-specific cleavage of the CalC protein, a process that simultaneously inactivates the calicheamicin molecule. nih.gov

Structural studies of the CalC-calicheamicin complex have provided profound insights into this self-sacrifice mechanism. acs.org CalC belongs to the steroidogenic acute regulatory protein (StAR)-related transfer (START) domain superfamily. acs.org This protein fold creates a binding pocket that accommodates the aryltetrasaccharide portion of calicheamicin, effectively shielding its DNA-binding domain. acs.org Within this complex, the reactive enediyne "warhead" of calicheamicin is strategically positioned near a specific residue in the CalC protein: Glycine 113 (Gly113). acs.org This precise positioning facilitates the abstraction of an α-hydrogen atom from Gly113 by the activated enediyne, initiating an oxidative cleavage of the CalC polypeptide chain. acs.org This event not only breaks the CalC protein but also consumes the reactive diradical of calicheamicin, rendering it harmless. This remarkable mechanism ensures that for every molecule of calicheamicin neutralized, one molecule of the resistance protein is sacrificed.

Total Synthesis Strategies and Methodologies for Calicheamicinone

Historical Overview of Seminal Total Syntheses

The journey to synthesize calicheamicinone was a competitive and challenging endeavor that attracted some of the leading synthetic chemistry groups of the era. sci-hub.ru The successful construction of this intricate molecule marked a significant milestone, providing access to the aglycon for further studies and for coupling with the oligosaccharide portion of the parent natural product. sci-hub.ru

| Key Total Syntheses of Calicheamicinone | |

| Research Group | Year Reported |

| Danishefsky | 1990 |

| Nicolaou | 1992-1993 |

| Clive | 1996 |

| Magnus | 1998 |

From the outset, the total synthesis of calicheamicinone was recognized as a project of immense difficulty. sci-hub.ru The primary challenges lay in the stereocontrolled construction of the highly functionalized and strained bicyclic core, the installation of the labile enediyne moiety, and the introduction of the unique methyl trisulfide trigger. Early efforts in the late 1980s focused on the synthesis of simplified model systems to test the feasibility of various synthetic strategies. Noteworthy contributions during this period included the development of an intramolecular Diels-Alder approach by Schreiber and a cobalt-mediated route to model systems by Magnus. sci-hub.ru

The Danishefsky group's first successful synthesis of racemic calicheamicinone in 1990 was a significant breakthrough. sci-hub.ru However, their campaign highlighted several key difficulties, including the challenging installation of the urethane (B1682113) functionality, a problem that required a dedicated solution. acs.org Another significant hurdle was the stereoselective introduction of the thioacetate (B1230152) precursor to the trisulfide, which was prone to forming undesired dihydropyran byproducts under certain conditions. sci-hub.se These early synthetic campaigns underscored the molecule's inherent reactivity and the need for carefully orchestrated synthetic sequences.

Key strategic elements of the Nicolaou synthesis included:

Asymmetric Allylboration: The crucial introduction of chirality early in the synthesis was accomplished using an asymmetric allylboration reaction to set the stereochemistry of a key acyclic precursor. researchgate.net

Intramolecular Nitrile Oxide Cycloaddition: The nitrogen atom of the core urethane was ingeniously incorporated via an intramolecular 1,3-dipolar cycloaddition of an alkenyl nitrile oxide. sci-hub.seresearchgate.net This strategy simultaneously formed a key carbon-carbon bond and installed the required nitrogen functionality within a heterocyclic intermediate. sci-hub.se

Reductive Isoxazole (B147169) Ring Opening: The core amino aldehyde functionality was unmasked through the reductive opening of the isoxazole ring, a critical step in advancing towards the bicyclic core. sci-hub.seresearchgate.net

Following Nicolaou's work, the Danishefsky group also reported access to enantiomerically pure calicheamicinone through a lipase-mediated resolution of a key synthetic intermediate. rsc.org

Several research groups have made pivotal contributions to the synthesis of calicheamicinone, with the routes developed by Danishefsky and Clive being particularly significant.

Clive's Synthesis: The group of Derrick L. J. Clive reported a total synthesis of (±)-calicheamicinone in 1996. acs.orgu-tokyo.ac.jp Their work provided a new and independent pathway to the complex aglycon. A significant outcome of their research was the crystallization of their synthetic calicheamicinone, which allowed for the first X-ray crystallographic analysis of the molecule, providing definitive structural confirmation.

Key Synthetic Transformations and Methodologies

The successful syntheses of calicheamicinone relied on the development and application of several key chemical transformations to construct its most challenging structural features.

The assembly of the strained bicyclo[7.3.1]enediyne core is the central challenge in any synthesis of calicheamicinone. rsc.org This unique framework houses the reactive enediyne "warhead" of the parent antibiotic. Synthetic chemists have devised several elegant solutions to forge this structure.

A widely adopted and crucial strategy for forming the macrocyclic enediyne ring involves an intramolecular nucleophilic addition of an acetylide to an aldehyde. This key cyclization step was a cornerstone of the approaches used by both the Danishefsky and Nicolaou groups. sci-hub.ru In Nicolaou's enantioselective synthesis, the final bridging of the bicyclic system was achieved through an intramolecular alkylation of an aldehyde, effectively closing the ring to form the complete core structure. researchgate.net The inherent strain of the ten-membered ring and the need for precise stereochemical control make these cyclization reactions particularly challenging.

The allylic methyl trisulfide is a critical functional group, acting as the trigger for the Bergman cyclization of the enediyne core in the biological mechanism of action. Its introduction presented a unique synthetic problem.

Pioneering work by the Magnus group on calicheamicinone model systems first established a viable method for this transformation. sci-hub.ru They demonstrated that the trisulfide could be installed from a corresponding thiol precursor. sci-hub.ru The most effective and widely used method involves the reaction of an allylic thiol with an electrophilic sulfur-transfer reagent. Specifically, N-(methyldithio)phthalimide has proven to be the reagent of choice for this transformation, successfully used in multiple total syntheses to install the complete trisulfide moiety in a single step. sci-hub.rusci-hub.se An alternative conceptual approach involves accessing the trisulfide from a precursor allylic alcohol, a strategy that was also considered in early synthetic planning.

Macrocyclization Techniques in Enediyne Synthesis

The construction of the bicyclo[7.3.1]tridecenediyne core of calicheamicinone represents a significant synthetic challenge, with macrocyclization being a pivotal step. Various strategies have been employed to form the strained ten-membered enediyne ring. A key approach involves an intramolecular acetylide addition to an aldehyde, which simultaneously forms the macrocycle and installs a hydroxyl group.

In the synthesis of (±)-calicheamicinone, one strategy involved the elaboration of an advanced intermediate containing both a terminal acetylene (B1199291) and an aldehyde. The cyclization of this precursor under specific conditions forges the macrocyclic ring structure. The inherent strain of the ten-membered ring system requires careful selection of reaction conditions to favor the desired cyclization over competing intermolecular reactions. The design of these precursors often incorporates rigid structural elements to pre-organize the molecule for the ring-closing event, thereby facilitating the challenging macrocyclization. Computational studies on cyclic conjugated enediynes related to calicheamicins have provided insights into the properties and stability of these systems, aiding in the design of synthetic strategies. acs.org

Stereochemical Control and Regioselectivity in Synthetic Routes

Achieving the correct stereochemistry and regioselectivity is paramount in the total synthesis of calicheamicinone. The molecule contains several stereogenic centers that must be set with high precision.

A foundational step in many synthetic routes is a Diels-Alder cycloaddition to establish the initial stereochemistry of the cyclohexene (B86901) ring. For instance, the reaction of a silyl-substituted triene with methyl (E)-3-nitropropenoate can yield a bicyclic adduct with defined stereocenters. acs.org The facial selectivity of this cycloaddition is crucial for establishing the relative stereochemistry of subsequent transformations.

The introduction of the acetylenic moieties often relies on stereoselective additions to carbonyl groups. The use of organocerium reagents, such as cerium trimethylsilylacetylide, has proven effective for the addition to easily enolizable ketones, providing good yields and control over the stereochemistry of the resulting propargylic alcohol. acs.org For example, treatment of a ketone precursor with cerium trimethylsilylacetylide can introduce the acetylene group syn to a resident nitrogen atom. acs.org The stereochemical outcome of these additions is critical as these centers are preserved in the final calicheamicinone structure.

Regioselectivity is particularly important during the functionalization of the core structure. For instance, selective protection and deprotection of hydroxyl groups are necessary to differentiate reactive sites and guide subsequent reactions to the correct position. acs.org The regioselective synthesis of acyclic cis-enediyne precursors has also been explored through methods like acid-catalyzed rearrangements of 1,2-dialkynylallyl alcohols, which can then be incorporated into the macrocyclic framework. acs.org

| Reaction Type | Reagents/Conditions | Outcome | Reference |

| Diels-Alder Cycloaddition | Methyl (E)-3-nitropropenoate | Establishes initial cyclohexene stereochemistry | acs.org |

| Acetylide Addition | Me3SiC⋮CLi, CeCl3, THF, -78 °C | Stereoselective formation of propargylic alcohols | acs.org |

| Reduction | NaBH4, CeCl3·7H2O, MeOH | Stereoselective ketone reduction | u-tokyo.ac.jp |

| Mesylation/SN2 | MsCl, pyridine; silica (B1680970) gel | Inversion of stereocenter via neighboring group participation | sci-hub.se |

Synthesis of Calicheamicinone Precursors and Advanced Intermediates

The total synthesis of calicheamicinone is a convergent process that relies on the preparation of several complex precursors and advanced intermediates. These fragments are synthesized through multi-step sequences and later combined to construct the aglycon's core.

One common precursor is a highly functionalized bicyclic system, often derived from a Diels-Alder reaction. acs.org This intermediate contains the foundational carbocyclic framework onto which the enediyne bridge and other functionalities are installed. For example, a key intermediate can be a bicyclic ketone which serves as a scaffold for the sequential addition of the two acetylenic arms. acs.org

The synthesis of these intermediates involves a series of standard but carefully orchestrated transformations. These include ester exchange reactions, ketene (B1206846) acetal (B89532) formation, deprotonation and silylation to form reactive trienes for cycloaddition, and subsequent functional group manipulations like reductions, oxidations, and protecting group chemistry. acs.org For example, a β-keto ester can be converted into a ketene acetal, which then undergoes a Diels-Alder reaction to form a nitro-containing bicyclic adduct. acs.org This adduct is then elaborated through steps that convert the nitro group into the required amine functionality and modify other parts of the molecule to prepare for the introduction of the enediyne cassette. sci-hub.se

The synthesis of the allylic trisulfide moiety requires a dedicated precursor, typically an allylic alcohol. This alcohol is converted to the trisulfide through a sequence involving a Mitsunobu reaction with thioacetic acid, followed by deacetylation and reaction with N-(methyldithio)phthalimide. acs.orgu-tokyo.ac.jp

Development of Novel Synthetic Reagents and Methodologies

The pursuit of the total synthesis of calicheamicinone has spurred the development and application of novel synthetic methods and reagents. The complexity and instability of the target molecule necessitated innovative solutions to overcome synthetic hurdles.

One area of development has been the introduction of the urethane functionality. A significant challenge was the construction of the ethylamino urethane group late in the synthesis. A solution involved the use of triphosgene (B27547) to convert an amine into an isocyanate, which was then trapped with methanol (B129727) to form a methyl carbamate (B1207046). This carbamate could be carried through several steps before being converted to the final ethylamino urethane. This strategy circumvented the instability issues associated with earlier intermediates. acs.org

The use of organocerium reagents for additions to ketones represents a key methodological application in this context. acs.org These reagents are particularly useful for reacting with easily enolizable ketones where traditional organolithium or Grignard reagents might fail due to competing enolization. This method allows for the clean and high-yield addition of acetylide groups, which is crucial for building the enediyne structure. acs.org

Chemical Reactivity and Molecular Transformations of Calicheamicinone

Enediyne Core Activation Mechanisms

The enediyne core of calicheamicinone is the "warhead" responsible for DNA damage, but it remains inactive in its native state. ntu.edu.sgnih.govsmu.edu Activation requires a specific triggering event that induces a conformational change, allowing the enediyne to undergo a process called Bergman cyclization. ntu.edu.sgresearchgate.netnih.govsrce.hrnih.govsmu.eduwikipedia.orgorganic-chemistry.org

Bergman Cyclization and 1,4-Diradical Formation

The Bergman cyclization is a unimolecular reaction where a cyclic enediyne rearranges into a 1,4-benzenoid diradical (also known as a p-benzyne diradical). srce.hrscispace.comwikipedia.orgorganic-chemistry.org This highly reactive intermediate is characterized by two unpaired electrons located on opposite ends of a benzene (B151609) ring. srce.hrscispace.comwikipedia.orgorganic-chemistry.org In the context of calicheamicinone, this cyclization involves the closure of the 10-membered ring, facilitated by the strain inherent in the cyclic enediyne structure. srce.hrwikipedia.org The resulting 1,4-diradical is the species that abstracts hydrogen atoms from the DNA backbone, leading to strand scission. wikipedia.orgsrce.hrscispace.com

Triggering Mechanisms: Role of the Trisulfide Linkage

The activation of the enediyne core in calicheamicinone is initiated by a specific triggering mechanism involving its allylic trisulfide linkage. ntu.edu.sgresearchgate.netnih.govsrce.hrnih.gov This trisulfide group acts as a trigger device. ntu.edu.sgsrce.hrnih.gov The process typically begins with a nucleophilic attack on the central sulfur atom of the trisulfide. ntu.edu.sgsrce.hrnih.govsmu.edursc.orgresearchgate.net In biological systems, this nucleophile is often glutathione (B108866) (GSH), a ubiquitous thiol. rsc.orgresearchgate.net This nucleophilic attack leads to the cleavage of the trisulfide bond and the formation of a thiol group within the molecule. ntu.edu.sgnih.govsmu.edu

Intramolecular Michael Addition Pathways

Following the nucleophilic attack on the trisulfide linkage and the formation of a thiol, an intramolecular Michael addition reaction occurs. smu.edursc.orgresearchgate.net The newly formed thiol acts as a nucleophile and attacks an α,β-unsaturated ketone moiety within the calicheamicinone structure. smu.eduresearchgate.net This Michael addition results in the formation of a new ring and a significant change in the molecule's structural geometry. srce.hrnih.govsmu.edu This change in conformation imposes strain on the 10-membered enediyne ring, effectively lowering the activation barrier for the subsequent Bergman cyclization. nih.govsmu.edu Studies using ab initio calculations on (-)-calicheamicinone and its Michael addition products with methanethiol (B179389) indicate that the Michael adduct where the carbamate (B1207046) group is E to the sulfur moiety is more stable than the Z isomer. tandfonline.com

Thermochemical and Kinetic Studies of Cycloaromatization

Understanding the thermochemical and kinetic aspects of the Bergman cyclization is crucial for elucidating the mechanism of calicheamicinone's activity. These studies provide insights into the energy requirements and rates of the cycloaromatization process.

Energetics of Diradical Formation

Studies have calculated activation energies for the Bergman cyclization of calicheamicin (B1180863) and related enediynes. For the untriggered form of calicheamicin, the calculated activation energy for Bergman cyclization is reported to be at least 48.0 kcal/mol, which is considered too high to be relevant at physiological temperatures. smu.edu However, upon triggering, the molecule undergoes structural changes that significantly lower this barrier. smu.edu For the triggered form, the barrier for Bergman cyclization can be as low as 16.4 kcal/mol depending on the conformer. smu.edu The Bergman reaction itself is reported to be endothermic by 7.9 kcal/mol, with a calculated singlet-triplet splitting of 2.6 kcal/mol. smu.edu

Factors Influencing Reaction Barriers

Several factors influence the reaction barrier of the Bergman cyclization in calicheamicinone. The strain inherent in the cyclic enediyne structure plays a significant role; the 10-membered ring in calicheamicinone is pre-organized to facilitate the cyclization, lowering the activation energy compared to acyclic enediynes. srce.hrwikipedia.orgorganic-chemistry.org The triggering mechanism, involving the trisulfide cleavage and Michael addition, is crucial as it converts the cyclohexenone ring into a cyclohexanone (B45756) ring, improving the ring-strain situation and reducing the barrier for Bergman cyclization by approximately 30 kcal/mol. smu.edu

Conformational flexibility also impacts the barrier. Different conformers of the triggered molecule can have varying barriers for Bergman cyclization. smu.edu If a conformer is strained, the barrier may be reduced as this strain is lessened in the transition state of the cyclization. smu.edu Conversely, a particularly stable conformer can lead to a higher barrier. smu.edu The environment, such as the presence of water molecules in the minor groove of DNA, can also influence the preferential formation of certain conformers, thereby affecting the Bergman cyclization barrier. smu.edu

The distance between the acetylenic carbons that form the new bond in the diradical (the "cd" distance) has been postulated to influence the rate of the Bergman reaction; shorter distances generally correlate with lower activation energies. srce.hr

Table 1: Calculated Activation Energies for Bergman Cyclization

| Molecule | State | Activation Energy (kcal/mol) | Reference |

| Untriggered Calicheamicin | - | ≥ 48.0 | smu.edu |

| Triggered Calicheamicin (3-E-C conformer) | - | 16.4 | smu.edu |

| Triggered Calicheamicin (3-Z-TB conformer) | - | 27.0 | smu.edu |

Note: Interactive data tables are not supported; this is a static representation.

Hydrogen Atom Abstraction Chemistry

The cytotoxic activity of enediyne-containing drugs like calicheamicinone is attributed to their ability to cleave duplex DNA through a mechanism involving hydrogen atom abstraction. nih.govscispace.comnih.gov This process is initiated by the formation of a highly reactive biradical species from the enediyne core. srce.hrnih.govwikipedia.org The biradical then abstracts hydrogen atoms from the DNA backbone, leading to strand scission. srce.hrwikipedia.org

The formation of the biradical is typically triggered by a chemical reaction within the calicheamicinone structure. In the case of calicheamicin γ1I, the allylic trisulfide moiety acts as a trigger. nih.govsrce.hrpnas.org A nucleophilic attack, often by a thiol, on the central sulfur atom of the trisulfide initiates a cascade of rearrangements and epoxide opening, ultimately leading to the formation of a strained cumulene structure. srce.hr This reactive intermediate undergoes cycloaromatization via a Bergman rearrangement, yielding the 1,4-dehydrobenzene biradical. researchgate.netsrce.hrwikipedia.org

Theoretical studies using ab initio calculations have investigated the reaction of hydrogen transfer from DNA to the calicheamicinone biradical. nih.govscispace.comnih.gov These studies indicate that the hydrogen abstraction reactions are exothermic, suggesting they are thermodynamically favorable. nih.govscispace.comnih.gov Calculations have been performed for both the triplet and singlet states of the calicheamicinone biradical, showing that the triplet state generally features lower energy. scispace.com

Abstraction from Deoxyribose Backbone by the Biradical

Following its formation, the calicheamicinone biradical targets the deoxyribose sugar-phosphate backbone of DNA for hydrogen atom abstraction. srce.hrnih.govwikipedia.org This abstraction initiates the process of DNA strand scission. srce.hrwikipedia.org The biradical, being nondiffusible when bound to DNA, initiates oxidative strand scission by abstracting hydrogen atoms from the deoxyribose ring. researchgate.net

Studies have shown that the biradical abstracts hydrogen atoms from specific positions on the deoxyribose sugar. The primary sites of hydrogen abstraction are the C(5') and C(4') positions of the deoxyribose sugar. acs.org Specifically, abstraction from the C(5') atom of adenine (B156593) and thymine (B56734) residues accounts for the majority of DNA cleavages (around 80%), while abstraction from the C(1') and C(4') positions results in a smaller percentage of strand breaks (less than 20%). srce.hr

The efficiency of hydrogen abstraction from DNA by calicheamicinone is influenced by its structure. The presence of the carbohydrate moiety in the natural calicheamicin compound is implicated in properly positioning the drug for effective hydrogen abstraction, leading to higher efficiency compared to calicheamicinone alone. researchgate.net

Ab initio calculations have been used to study the mechanism of abstraction of two hydrogen atoms from deoxyribophosphate molecules by the calicheamicinone biradical. nih.govscispace.comnih.gov These calculations support the feasibility of this hydrogen transfer as a key step in DNA cleavage. nih.govscispace.comnih.gov

While calicheamicinone itself can bind and cleave DNA, the natural compound, calicheamicin γ1I, exhibits sequence selectivity in its cleavage activity. researchgate.net This selectivity is largely attributed to the aryl-tetrasaccharide moiety, which facilitates specific binding within the minor groove of DNA, positioning the calicheamicinone core for targeted hydrogen abstraction. researchgate.netnih.govnih.govwikipedia.org The reduced efficiency and lack of sequence selectivity observed with calicheamicinone alone highlight the crucial cooperative role of the carbohydrate domain in the DNA-cleaving mechanism of the natural product. researchgate.netnih.gov

Molecular Mechanisms of Dna Cleavage by Calicheamicinone

Diradical-Mediated DNA Strand Scission

The DNA cleavage mechanism of calicheamicinone, like other enediynes, is mediated by the formation of a diradical species. wikipedia.orgsrce.hrnih.gov This reactive intermediate is generated via a Bergman cycloaromatization of the enediyne core. wikipedia.orgscispace.comsrce.hr The diradical, a 1,4-didehydrobenzene species, then abstracts hydrogen atoms from the deoxyribose sugar-phosphate backbone of the DNA double helix. wikipedia.orgsrce.hr This hydrogen abstraction leads to the formation of carbon-centered radicals on the DNA, which subsequently undergo further reactions, resulting in DNA strand breaks. srce.hrresearchgate.net

Role of Calicheamicinone (Aglycone) in DNA Binding and Cleavage

Calicheamicinone, as the synthetic core aglycone of calicheamicin (B1180863) γ1I, is capable of binding to and cleaving DNA. researchgate.netnih.govcapes.gov.br The enediyne system within calicheamicinone is essential for its DNA-damaging abilities. researchgate.net The aglycone undergoes a triggered cyclization via a 1,4-diyl, which is the putative DNA cleaving species. researchgate.net A hydrophobic interaction has been shown to be an important factor in the calicheamicin/DNA association. researchgate.net Studies have demonstrated direct hydrogen abstraction from DNA by calicheamicinone. researchgate.netpnas.orgnih.gov

Comparison with Full Calicheamicin in DNA Interaction and Cleavage Specificity

While calicheamicinone can bind and cleave DNA, it does so without sequence selectivity and with less efficiency compared to the natural compound, calicheamicin γ1I. researchgate.netnih.govcapes.gov.br The full calicheamicin molecule consists of the calicheamicinone aglycone linked to an aryl-tetrasaccharide moiety. researchgate.netnih.govnih.gov The aryl-tetrasaccharide acts as a DNA binding motif, specifically targeting the minor groove of DNA. wikipedia.orgnih.govresearchgate.netnih.gov This carbohydrate domain is crucial for the sequence-selective binding and positioning of the enediyne core for efficient hydrogen abstraction and subsequent DNA cleavage. researchgate.netpnas.orgnih.govpnas.orgnih.gov The reduced efficiency of hydrogen abstraction from DNA by bound calicheamicinone, compared with the natural compound, implicates the carbohydrate moiety in positioning the drug for hydrogen abstraction. researchgate.netpnas.orgnih.gov The thiobenzoate ring present in the natural compound is proposed to be a key element in the sequence recognition process. researchgate.netnih.govcapes.gov.br

Computational Modeling of DNA Interaction and Cleavage Energetics

Computational methods, including ab initio, post-Hartree-Fock, and Density Functional Theory (DFT) calculations, have been employed to study the DNA binding and cleavage mechanisms of calicheamicinone and its activated intermediates. researchgate.netscispace.comnih.govtandfonline.comnih.govsmu.edutandfonline.comresearchgate.net These studies aim to understand the energetics and pathways involved in the DNA cleavage process. scispace.comnih.govnih.gov

Ab Initio and Post-Hartree-Fock Calculations

Ab initio calculations, including Hartree-Fock and post-Hartree-Fock levels of theory (such as LMP2), have been used to investigate the mechanism of hydrogen abstraction from deoxyribose by the calicheamicinone biradical. scispace.comnih.govnih.govresearchgate.net These calculations have shown that the reactions are exothermic and thus thermodynamically reasonable. scispace.comnih.govnih.gov Studies have examined the energetics of different pathways for hydrogen transfer. scispace.com Ab initio calculations have also been performed on (-)-calicheamicinone and some of its reactions involved in its activation and interaction with DNA. scispace.comtandfonline.comacs.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

DFT has been applied to investigate the energetics and stereochemistry of the triggering and Bergman cyclization reactions of calicheamicin γ1I, including the role of the calicheamicinone core, both outside and inside the minor groove of DNA. researchgate.netsmu.edu DFT calculations can describe the ligand (calicheamicinone and its follow-up products) at the DFT level while the receptor (DNA) is described by molecular mechanics. researchgate.netsmu.edu These studies help in understanding the activation energy barriers and the feasibility of the Bergman cyclization under normal temperature conditions. smu.edu

Structure Activity Relationships Sar and Rational Design of Calicheamicinone Analogs

Correlating Structural Features with Reactivity and DNA Cleavage Efficacy

The DNA-damaging capability of the calicheamicin (B1180863) family of molecules is intrinsically linked to the enediyne core of calicheamicinone. nih.govresearchgate.net This core undergoes a fascinating chemical transformation known as the Bergman cyclization, which generates a highly reactive 1,4-didehydrobenzene diradical. This diradical species is responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage. nih.gov

While the enediyne moiety is the "warhead," the other structural components of the full calicheamicin molecule play crucial roles in modulating its efficacy and specificity. The synthetic core aglycone, calicheamicinone, has been shown to bind and cleave DNA on its own; however, it does so with lower efficiency and without the sequence selectivity of the natural product. researchgate.net This highlights the importance of the oligosaccharide and aromatic moieties in the natural calicheamicin structure.

The carbohydrate portion of calicheamicin is not merely a passive delivery vehicle. It actively participates in the recognition of specific DNA sequences and enhances the binding affinity of the molecule to the minor groove of DNA. researchgate.netnih.gov Furthermore, the carbohydrate moiety is implicated in correctly positioning the calicheamicinone core within the minor groove, thereby facilitating the hydrogen abstraction process from the DNA backbone. researchgate.net A truncated derivative of calicheamicin, calicheamicin T, which contains the first two sugars of the oligosaccharide chain, is capable of double-stranded DNA cleavage, indicating that even a partial carbohydrate structure can facilitate minor groove binding. nih.gov However, this cleavage is non-selective, reinforcing the idea that the full oligosaccharide is necessary for sequence-specific recognition. nih.gov

The thiobenzoate ring, another key feature of the natural product, is also believed to be a critical element in the sequence recognition process. researchgate.net The interaction between the various structural domains of calicheamicin results in a highly cooperative molecular machine that is exceptionally efficient at cleaving DNA at specific sites. researchgate.netnih.gov

The following table summarizes the key structural features and their roles in DNA cleavage:

| Structural Feature | Role in DNA Cleavage |

| Enediyne Core | Forms the reactive diradical species responsible for DNA strand scission. nih.govresearchgate.net |

| Oligosaccharide Tail | Enhances binding affinity to the DNA minor groove and contributes to sequence-specific recognition. researchgate.netnih.govnih.gov |

| Thiobenzoate Ring | Implicated as a key element in the DNA sequence recognition process. researchgate.net |

| Methyl Trisulfide Group | Part of the triggering mechanism for the Bergman cyclization. |

Impact of Core Structural Modifications on Enediyne Reactivity

The reactivity of the enediyne core is highly sensitive to its structural and electronic environment. The Bergman cyclization, the key step in the activation of calicheamicinone, is governed by the delicate balance between the stability of the enediyne ring and the energetic favorability of forming the diradical intermediate. nih.gov

One of the most critical factors influencing the rate of Bergman cyclization is the distance between the two acetylenic carbons of the enediyne moiety. For cyclization to occur spontaneously at ambient temperatures, this distance needs to be within a critical range, generally considered to be between 3.20 Å and 3.31 Å. nih.gov Modifications to the bicyclic core of calicheamicinone that alter this distance can have a profound impact on its reactivity. Increasing the strain within the 10-membered ring system can decrease the distance between the acetylenic carbons, thereby lowering the activation barrier for cyclization and increasing the rate of diradical formation. nih.gov

Researchers have explored various modifications to the enediyne core to modulate its reactivity. For instance, the introduction of chalcogen-phosphorus substituents to a simple acyclic enediyne has been shown to lower the reaction energy of the Bergman cyclization. nih.gov Specifically, substituting with oxygen, sulfur, and selenium congeners resulted in a progressive decrease in the reaction energy. nih.gov

The electronic nature of substituents on the enediyne core can also influence the cyclization process. The ideal substituent for promoting cyclization has been suggested to be one that is σ-withdrawing and π-donating. acs.org Such substituents can electronically favor the transition state of the Bergman cyclization.

The table below illustrates the effect of core modifications on the energetics of the Bergman cyclization for a model enediyne system:

| Modification | Effect on Bergman Cyclization |

| Increased Ring Strain | Decreases the distance between acetylenic carbons, lowering the activation energy. nih.gov |

| Oxygen-Phosphorus Substituent | Lowers the reaction energy. nih.gov |

| Sulfur-Phosphorus Substituent | Further lowers the reaction energy compared to the oxygen analog. nih.gov |

| Selenium-Phosphorus Substituent | Shows the most significant lowering of the reaction energy among the tested chalcogens. nih.gov |

Rational Design Principles for Calicheamicinone Mimics and Synthetic Derivatives

The potent biological activity of calicheamicin has made its core structure, calicheamicinone, a compelling target for the design of synthetic mimics and derivatives. researchgate.net A primary goal in this area is to create simplified, more synthetically accessible molecules that retain the DNA-cleaving ability of the natural product. nih.gov

One of the key principles in the rational design of calicheamicinone mimics is to preserve the enediyne "warhead" or a functional equivalent that can generate DNA-damaging radicals. nih.govnih.gov However, the complexity of the full calicheamicin structure, particularly the oligosaccharide portion, presents a significant synthetic challenge. nih.gov Consequently, much effort has been directed towards creating mimics that lack the carbohydrate domain. researchgate.netnih.gov

Several active mimics have been developed that are devoid of both the trisulfide and oligosaccharide moieties of calicheamicin. nih.gov While these simplified analogs exhibit potent DNA-cleaving and cytotoxic activities, they predominantly cause single-stranded cuts in DNA, in contrast to the double-stranded breaks induced by the natural molecule. nih.gov This suggests that the ability to cause double-stranded breaks, which is a more lethal form of DNA damage, may be linked to the specific binding and orientation afforded by the oligosaccharide.

Another innovative approach to designing calicheamicin mimics involves replacing the enediyne core with alternative radical-generating systems. For example, simple molecular mimics based on diazonium salts have been developed. nih.govnih.govacs.org These compounds can be synthesized in fewer steps and can be triggered by light to generate aryl radicals that cleave DNA. nih.govacs.org Structure-activity relationship studies on over 30 such analogs have revealed that their potency is influenced by several factors, including: nih.govnih.gov

Electronic effects: The electron-donating or -withdrawing nature of substituents can impact radical generation.

Stereochemistry: The three-dimensional arrangement of atoms influences the interaction with DNA.

Orbital orientations: The alignment of molecular orbitals is crucial for efficient radical formation.

Distance between multiradicals: In mimics that generate more than one radical, the spacing between them affects their DNA cleavage efficiency.

Number of diazonium motifs: Increasing the number of radical-generating units can enhance potency.

A crucial principle in the design of any enediyne-based therapeutic is to strike a balance between the stability of the molecule and its reactivity. mdpi.com The compound must be stable enough for synthesis, purification, and storage, yet reactive enough to undergo the Bergman cyclization or an analogous activation process under physiological conditions. mdpi.com

The following table outlines some of the rational design principles for calicheamicinone mimics:

| Design Principle | Rationale | Example |

| Simplification of Structure | Improve synthetic accessibility and reduce complexity. nih.gov | Mimics lacking the oligosaccharide and trisulfide moieties. nih.gov |

| Alternative Radical Generators | Overcome the synthetic challenges of the enediyne core and introduce new activation mechanisms. nih.govnih.govacs.org | Diazonium salt-based mimics that are photoactivatable. nih.govnih.govacs.org |

| Modulation of Reactivity | Fine-tune the balance between stability and the rate of diradical formation. mdpi.com | Introduction of substituents that alter the electronic properties of the enediyne. acs.org |

| Mimicking Diradical Formation | Replicating the benzenoid diradical intermediate of calicheamicin. nih.gov | Use of bis-diazonium salts to generate two radical centers. nih.gov |

Stereochemical Influences on Molecular Interactions and Reactivity

Stereochemistry plays a critical role in the biological activity of calicheamicinone and its analogs, as the specific three-dimensional arrangement of atoms governs its interactions with the chiral DNA molecule. nih.gov The revised stereochemistry of the natural product places the glycosidic linkage to the A ring on the same side of the enediyne plane as the methyl trisulfide group. smu.edu This results in specific absolute configurations at the stereogenic centers C1 and C8, which are crucial for the proper docking of the molecule into the minor groove of DNA. smu.edu

The influence of stereochemistry is also evident in the design of synthetic mimics. For instance, in the development of diazonium salt-based mimics of calicheamicin, stereochemistry was identified as one of the factors that influences the potency of DNA cleavage. nih.govnih.gov The precise spatial arrangement of the radical-generating groups and any DNA-binding moieties will determine how effectively the mimic can interact with its target and induce damage.

Ab initio calculations performed on (-)-calicheamicinone and its Michael adduct with methanethiol (B179389) have provided insights into the conformational flexibility and relative stabilities of different stereoisomers. nih.gov These studies found that the Michael adduct with the carbamate (B1207046) group in the E configuration relative to the sulfur moiety is more stable than the Z isomer. nih.gov Such differences in stability can have implications for the molecule's reactivity and its ability to adopt the correct conformation for DNA binding and cleavage.

The glycosyltransferase enzymes involved in the biosynthesis of calicheamicin also exhibit a high degree of stereospecificity. The different architectures of the substrate-binding sites in these enzymes ensure the correct regiospecific attachment of the sugar moieties to the calicheamicinone core. nih.gov This precise enzymatic control underscores the importance of the correct stereochemical configuration for the final biological activity of the molecule.

The following table summarizes the key stereochemical features and their influence on calicheamicinone's function:

| Stereochemical Feature | Influence on Molecular Interactions and Reactivity |

| Absolute configuration at C1 and C8 | Crucial for the correct docking of the molecule into the DNA minor groove. smu.edu |

| Relative configuration of the carbamate group in adducts | Affects the thermodynamic stability of the molecule. nih.gov |

| Stereochemistry of synthetic mimics | Influences the potency of DNA cleavage by affecting the interaction with the DNA target. nih.govnih.gov |

| Regiospecificity of glycosylation | Ensures the correct attachment of sugar moieties, which is essential for DNA recognition and binding. nih.gov |

Advanced Spectroscopic and Computational Characterization of Calicheamicinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of calicheamicinone, providing detailed insights into its carbon-hydrogen framework and conformational preferences in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the connectivity of atoms in a molecule. In the various total syntheses of calicheamicinone, ¹H and ¹³C NMR have been pivotal in confirming the identity of synthetic intermediates and the final product. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) in the ¹H NMR spectrum provide a wealth of information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. Similarly, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom.

The comparison of NMR data from synthetically derived calicheamicinone with that of the natural product degradation product has been a critical step in verifying the success of a total synthesis. The congruence of these spectra serves as a definitive confirmation of the correct molecular structure.

Below are representative, illustrative ¹H and ¹³C NMR data for the core structure of calicheamicinone, compiled from typical chemical shift ranges for the functional groups present.

Interactive Table: Illustrative ¹H and ¹³C NMR Data for Calicheamicinone

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.2 - 7.8 | m | - | 120 - 140 |

| Vinylic CH | 5.8 - 6.5 | d, dd | 10 - 17 | 125 - 145 |

| Alkyne C | - | - | - | 80 - 100 |

| Methine CH-O | 3.5 - 4.5 | m | 2 - 8 | 60 - 80 |

| Methylene CH₂ | 1.5 - 2.5 | m | - | 20 - 40 |

| Methyl CH₃ | 0.9 - 1.5 | s, d | 6 - 7 | 10 - 25 |

| Carbonyl C=O | - | - | - | 190 - 210 |

Note: This table is illustrative. Actual chemical shifts can vary depending on the solvent and specific stereochemistry.

Beyond establishing connectivity, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to investigate the three-dimensional structure of molecules in solution. These experiments detect through-space interactions between protons that are in close proximity, providing crucial distance constraints for conformational analysis.

For a molecule like calicheamicinone, NOESY and ROESY studies would be instrumental in determining the relative orientation of its various rings and substituents. For instance, correlations observed in a NOESY spectrum can help define the spatial relationship between protons on the cyclohexanone (B45756) ring and those on the enediyne core. This information is vital for understanding the molecule's shape and how it might interact with biological targets. Computational modeling is often used in conjunction with these NMR data to generate and refine models of the predominant solution-state conformation.

Mass Spectrometry (MS) for Molecular Confirmation and Degradation Product Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental composition. In the context of calicheamicinone synthesis, HRMS is essential for confirming that the synthesized molecule has the correct molecular formula. The experimentally measured mass is compared to the calculated theoretical mass, and a close match provides strong evidence for the identity of the compound.

Furthermore, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for studying the stability of a compound and identifying its degradation products. In such a study, calicheamicinone would be subjected to various stress conditions (e.g., acidic, basic, oxidative, photolytic). LC-MS would then be used to separate any resulting degradation products from the parent compound and analyze their mass spectra. Tandem mass spectrometry (MS/MS) can be employed to fragment the ions of the degradation products, providing structural information that aids in their identification. This type of analysis is crucial for understanding the stability of calicheamicinone and for identifying potential impurities that could arise during its storage or use.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained from this analysis allows for the calculation of the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built.

The X-ray crystal structure of (-)-calicheamicinone has been determined, providing unambiguous information about its solid-state conformation, including precise bond lengths, bond angles, and torsional angles. This level of structural detail is invaluable for understanding the molecule's inherent geometry and for validating computational models.

Interactive Table: Representative Crystallographic Data for a Molecular Crystal

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | V = XYZ ų |

| Z (Molecules per cell) | 4 |

| Calculated Density | D_c = 1.XX g/cm³ |

| R-factor | < 0.05 |

Note: This table presents typical parameters found in a crystallographic information file (CIF) and is for illustrative purposes.

Calicheamicinone is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Determining the correct absolute configuration of these enantiomers is crucial, as they can have vastly different biological activities. X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.

The determination of absolute configuration by X-ray diffraction relies on the phenomenon of anomalous dispersion. When using an X-ray wavelength that is close to an absorption edge of one of the atoms in the crystal, the scattering factor for that atom becomes complex. This leads to small but measurable differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l). By analyzing these differences, the absolute configuration of the molecule can be established. The Flack parameter is a value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero confirms that the assigned stereochemistry is correct.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light that are absorbed are characteristic of the types of chromophores (light-absorbing groups) present in the molecule.

Calicheamicinone possesses several chromophores, including the α,β-unsaturated ketone (enone) system and the aromatic ring. These functionalities give rise to characteristic electronic transitions, such as π → π* and n → π* transitions. The UV-Vis spectrum of calicheamicinone would display absorption maxima (λ_max) corresponding to these transitions. This spectroscopic data is useful for confirming the presence of these chromophoric systems and can be used as a characterization tool. The position and intensity of the absorption bands can also be sensitive to the molecular environment and conformation.

Computational Chemistry and Molecular Modeling of Calicheamicinone

Computational chemistry and molecular modeling have become indispensable tools in the detailed characterization of complex molecules like calicheamicinone. These methods provide insights into the molecule's electronic structure, dynamic behavior, and reactivity at an atomic level, complementing experimental data and helping to elucidate its mechanism of action.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and inherent reactivity of calicheamicinone. Ab initio calculations, which are based on first principles of quantum mechanics without the inclusion of experimental data, have been particularly insightful.

Detailed studies have been performed on (-)-calicheamicinone and its reaction products. nih.gov One key area of investigation is the Michael addition reaction, a crucial step in the activation of the molecule. QM calculations have been used to determine the relative stability of the products formed from the reaction of calicheamicinone with nucleophiles like methanethiol (B179389). These calculations revealed that the adduct where the carbamate (B1207046) group is in the E (trans) position relative to the sulfur moiety is more stable than the Z (cis) isomer. nih.gov This type of analysis helps in understanding the stereochemical preferences of the activation reaction.

The electronic structure of the enediyne core is another critical aspect studied by QM methods. The reactivity of calicheamicinone is dominated by its ability to undergo the Bergman cyclization to form a highly reactive p-benzyne diradical. nih.govnih.gov QM calculations have been employed to investigate the energetics of this process. The frontier molecular orbitals (HOMO and LUMO) are of particular interest as they describe the molecule's ability to donate or accept electrons and are central to its chemical stability and reactivity. chemrevlett.com

Table 1: Calculated Stability of Calicheamicinone Michael Adducts

| Adduct Isomer | Relative Stability |

| E Isomer | More Stable |

| Z Isomer | Less Stable |

| Data derived from ab initio calculations on the Michael addition product of (-)-calicheamicinone and methanethiol. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While QM calculations provide a static picture of electronic structure and reactivity, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of calicheamicinone and its interactions with biological macromolecules over time. nih.govnih.gov MD simulations predict the movement of every atom in a system based on a force field that approximates the interatomic interactions. mdpi.com

Although specific MD studies focusing solely on the isolated calicheamicinone aglycone are limited, simulations of the closely related esperamicin (B1233071) A1 and the parent calicheamicin (B1180863) γ1(I) complexed with DNA provide significant insights. nih.govacs.org These simulations model the molecule in a solvated environment, mimicking physiological conditions, to observe how it binds to the minor groove of DNA. acs.orgyoutube.com

Prediction of Reaction Pathways and Energetics

A primary application of computational chemistry in the study of calicheamicinone is the prediction of its reaction pathways and the associated energy changes. The most critical pathway is the Bergman cyclization, which transforms the relatively stable enediyne into the DNA-cleaving p-benzyne diradical.

Computational methods, particularly QM and combined QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, are used to map the potential energy surface of this reaction. rsc.orgnih.gov This allows for the identification of the transition state—the highest energy point along the reaction coordinate—and the calculation of the activation energy, which determines the reaction rate.

Ab initio calculations have definitively shown that the Bergman cyclization of the calicheamicinone diradical formation is a strongly exothermic process. nih.gov This high exothermicity indicates that once the reaction is triggered, it proceeds spontaneously and releases a significant amount of energy, leading to the formation of the highly reactive diradical species. Theoretical studies on model enediyne systems provide further quantitative details on the energetics. For example, calculations on (Z)-hex-3-ene-1,5-diyne show the complexity of the potential energy surface and the energy differences between various electronic states. nih.gov

Table 2: Calculated Energetics for Bergman Cyclization of a Model Enediyne

| Reaction Parameter | Singlet State (kcal/mol) | Triplet State (kcal/mol) |

| Enthalpy of Reaction (ΔHrxn) | +13.76 (Endothermic) | -33.29 (Exothermic) |

| Data calculated for (Z)-hex-3-ene-1,5-diyne using CCSD(T)/cc-pVTZ//CCSD/cc-pVDZ level of theory. nih.gov |

These computational predictions are vital for understanding how the molecular structure of calicheamicinone is finely tuned to control the Bergman cyclization. The calculations help explain how the triggering mechanism, initiated by the Michael addition, reduces the distance between the acetylenic carbons, thereby lowering the activation barrier for the cycloaromatization and initiating the DNA cleavage cascade.

Q & A

Q. What is the structural composition of calicheamicinone, and how does its bicyclic enediyne core enable DNA cleavage?

Calicheamicinone, the aglycon moiety of calicheamicin γ1, features a bicyclic core with a strained 10-membered enediyne ring. This structure facilitates hydrogen abstraction from DNA via a Bergman cycloaromatization mechanism, generating radical species that induce double-strand DNA breaks. The absence of the natural carbohydrate domain in synthetic calicheamicinone reduces sequence selectivity and cleavage efficiency, highlighting the cooperative role of the full molecule’s structural components .

Q. What enzymatic steps are critical in calicheamicinone biosynthesis, and how are they experimentally validated?

The glycosyltransferases CalG3 and CalG2 catalyze sequential sugar additions during biosynthesis. CalG3 transfers a 4,6-dideoxy-4-hydroxylamino-α-D-glucose moiety, while CalG2 adds a 4-deoxy-thio-α-D-digitoxose. Experimental validation involves recombinant enzyme production in E. coli, in vitro assays with synthetic substrates (e.g., CLM T0), and product characterization using HPLC, APCI-MS, and 1H NMR. Reaction reversibility is tested with nucleotide diphosphates (NDPs) at varying pH levels .

Q. How does calicheamicinone’s lack of a carbohydrate domain impact its DNA interaction compared to intact calicheamicin?

The carbohydrate domain in calicheamicin γ1 enhances DNA minor groove binding and sequence specificity. Synthetic calicheamicinone retains DNA cleavage via its enediyne core but exhibits no sequence selectivity and reduced hydrogen abstraction efficiency. NMR studies confirm direct DNA interaction but underscore the carbohydrate’s role in positioning the aglycon for optimal activity .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in glycosyltransferase reversibility during calicheamicinone biosynthesis?

CalG3 reversibility is tested by incubating the enzyme with CLM T0 and varying NDPs (ADP, GDP, UDP, TDP). Reaction progress is monitored via HPLC, with product identification by MS. pH-dependent studies (e.g., pH 6.0–8.5) reveal enhanced reversibility under acidic conditions. Competitive inhibition assays with non-cognate sugars further validate specificity .

Q. How do structural modeling and mutagenesis elucidate CalG3’s catalytic mechanism in calicheamicinone glycosylation?

Computational docking of CLM T0 and dTDP into a CalG3 homology model identifies a catalytic diad (His11 and Glu115). Site-directed mutagenesis (e.g., His11Ala) abolishes activity, confirming its role in proton transfer. Structural alignment with homologs (e.g., OleI) reveals conserved loops that undergo conformational changes during substrate binding, as shown by cryo-EM or X-ray crystallography .

Q. What strategies address synthetic calicheamicinone’s reduced DNA cleavage efficiency compared to natural calicheamicin?

Hybrid analogs incorporating synthetic calicheamicinone with engineered carbohydrate domains are tested for DNA affinity via fluorescence anisotropy and cleavage efficiency via gel electrophoresis. NMR-based hydrogen abstraction assays quantify radical generation, while molecular dynamics simulations optimize positioning of the enediyne relative to DNA .

Q. How can in vitro reconstitution of glycosylation steps enable combinatorial biosynthesis of calicheamicinone analogs?

Recombinant CalG2/CalG3 are incubated with non-natural sugar nucleotides (e.g., TDP-L-rhamnose) and synthetic aglycon analogs. Products are screened via LC-MS/MS, and bioactive candidates are evaluated for DNA cleavage using plasmid nicking assays. Structural diversity is expanded by varying glycosyltransferase homologs .

Q. What challenges arise in characterizing calicheamicinone derivative stability, and how are they methodologically addressed?

Derivatives are subjected to stress conditions (e.g., pH, temperature) and monitored via stability-indicating HPLC. Degradation products are identified by high-resolution MS and 2D NMR. Kinetic studies (e.g., Arrhenius plots) predict shelf-life, while crystallography reveals susceptibility hotspots in the enediyne core .

Methodological Considerations

- Structural Analysis : APCI-MS and 1H NMR are critical for verifying sugar addition sites and reaction intermediates .

- Enzyme Kinetics : Michaelis-Menten parameters (Km, kcat) for CalG2/CalG3 are derived using Lineweaver-Burk plots .

- DNA Interaction Assays : Electrophoretic mobility shift assays (EMSAs) and circular dichroism quantify binding affinity and conformational changes .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.